molecular formula C12H13Cl2NO2 B12913449 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-66-7

2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12913449
CAS No.: 81778-66-7
M. Wt: 274.14 g/mol
InChI Key: ZTMOLOVAQWCURR-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is a chemical compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a dichlorobenzyl group attached to an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2,5-dichlorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is in agriculture as a selective herbicide. This compound has been shown to effectively control various weed species while minimizing damage to crop plants.

Selective Herbicide Efficacy

Research indicates that this compound exhibits selective herbicidal activity against grassy and broadleaf weeds. It has been developed into formulations that can be combined with other herbicides to enhance efficacy and reduce crop injury. The patent literature highlights its effectiveness in protecting crops like soybeans from undesirable vegetation while maintaining high levels of weed control .

Formulation Characteristics

The compound can be formulated into aqueous suspension concentrates that reduce volatility and minimize drift to non-target plants. Compared to similar compounds like clomazone, it has lower water solubility and vapor pressure, which contributes to its desirable environmental profile .

Antibacterial Properties

Oxazolidinones have been extensively studied for their role as antibiotics. They function by inhibiting bacterial protein synthesis and are particularly effective against Gram-positive bacteria. This mechanism suggests that derivatives like this compound could be explored further for their antibacterial potential .

Case Studies and Research Findings

Several studies have documented the efficacy of oxazolidinone derivatives in both agricultural and medical contexts:

  • Herbicide Development : A study focused on the development of formulations containing 2-(2,5-dichlorophenyl)methyl derivatives showed promising results in controlling specific weed populations without harming crops .
  • Antibacterial Activity : Research on related oxazolidinone compounds has demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that similar mechanisms might apply to this compound .

Comparative Analysis Table

Application AreaCompound NameKey Benefits
HerbicideThis compoundSelective control over weeds
Reduced crop injury
MedicinalOxazolidinone derivativesAntibacterial properties
Potential use against resistant bacteria

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The isoxazolidinone ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the dichlorobenzyl group and the isoxazolidinone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Biological Activity

2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, commonly referred to as a member of the isoxazolidinone class, has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This compound's structural characteristics contribute to its efficacy and selectivity against various plant species.

Chemical Structure and Properties

  • IUPAC Name : 2-(2,5-dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one
  • CAS Number : 81777-95-9
  • Molecular Formula : C12H13Cl2NO2
  • Molecular Weight : 274.14 g/mol

The compound features a dichlorophenyl group that enhances its herbicidal properties while the oxazolidinone ring contributes to its stability and activity against target species.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It functions primarily by inhibiting specific metabolic pathways in plants:

  • Mechanism of Action :
    • The compound inhibits the synthesis of essential amino acids and fatty acids in plants, leading to growth suppression and eventual plant death.
    • It has been shown to selectively target weeds while minimizing damage to crops.
  • Efficacy Studies :
    • In field trials, this compound demonstrated effective control over various weed species such as Amaranthus and Echinochloa, with application rates typically ranging from 0.5 to 1.5 kg/ha depending on the target weed and environmental conditions.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this herbicide:

  • Field Trial Results :
    • A study published in the European Food Safety Authority (EFSA) journal reported that the application of this herbicide resulted in a significant reduction of weed biomass by up to 90% compared to untreated controls .
  • Metabolite Analysis :
    • Metabolite studies revealed that major metabolites such as dimethylmalonic acid were detected in treated crops, indicating effective degradation pathways that minimize environmental persistence .

Safety and Environmental Impact

The safety profile of this compound has been assessed through various toxicological studies:

  • Toxicity Assessments :
    • Acute toxicity tests on non-target organisms showed low toxicity levels, making it a safer alternative compared to traditional herbicides.
    • The compound has been classified under lower risk categories for both human health and environmental impact.

Comparative Analysis with Other Herbicides

Herbicide NameActive IngredientTarget WeedsApplication Rate (kg/ha)Efficacy (%)
BixlozoneThis compoundAmaranthus, Echinochloa0.5 - 1.5Up to 90%
ClomazoneClomazoneBroadleaf Weeds1.0 - 3.085%
GlyphosateGlyphosateAnnual Weeds0.75 - 3.0Up to 95%

This table illustrates that while glyphosate offers higher efficacy against a broader spectrum of weeds, bixlozone presents a more favorable safety profile with targeted action.

Properties

CAS No.

81778-66-7

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

ZTMOLOVAQWCURR-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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